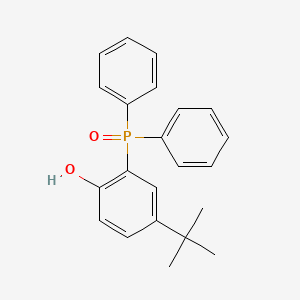
4-tert-Butyl-2-(diphenylphosphoryl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-(diphenylphosphoryl)phenol is an organic compound characterized by a phenolic structure substituted with a tert-butyl group and a diphenylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(diphenylphosphoryl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and diphenylphosphine oxide.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-tert-butylphenol.
Phosphorylation: The 4-tert-butylphenol is then reacted with diphenylphosphine oxide under oxidative conditions, often using a peroxide or a similar oxidizing agent, to introduce the diphenylphosphoryl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-(diphenylphosphoryl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphoryl group can be reduced to diphenylphosphine under suitable conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-(diphenylphosphoryl)phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential antioxidant properties are explored for therapeutic applications, including the prevention of oxidative stress-related diseases.
Industry: It is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to modify the physical and chemical properties of these materials.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-2-(diphenylphosphoryl)phenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Metal Coordination: As a ligand, it can form stable complexes with metal ions, influencing catalytic processes and material properties.
Comparación Con Compuestos Similares
4-tert-Butyl-2-(diphenylphosphoryl)phenol can be compared with other phenolic compounds and phosphine oxides:
4-tert-Butylphenol: Lacks the diphenylphosphoryl group, making it less versatile in coordination chemistry.
Diphenylphosphine Oxide: Lacks the phenolic group, limiting its antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups, enhancing its steric hindrance and stability but reducing its reactivity.
The uniqueness of this compound lies in its combination of a phenolic structure with a diphenylphosphoryl group, providing a balance of reactivity and stability that is valuable in various applications.
Propiedades
Número CAS |
60254-03-7 |
|---|---|
Fórmula molecular |
C22H23O2P |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)17-14-15-20(23)21(16-17)25(24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,1-3H3 |
Clave InChI |
SMQLTJGSOHBQHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


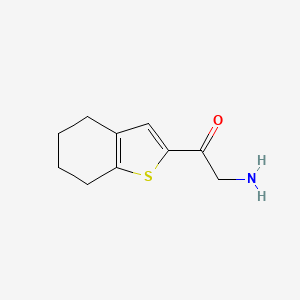

![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
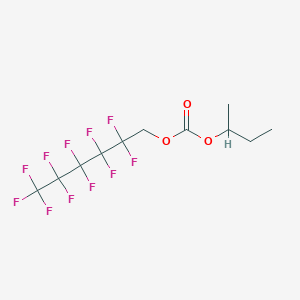

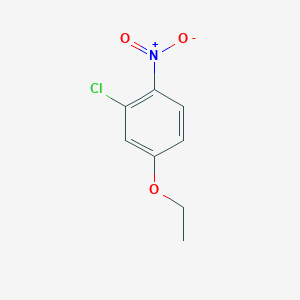
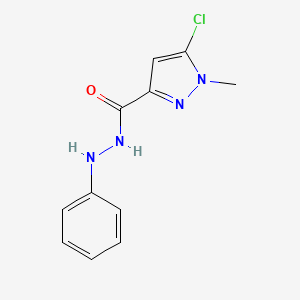
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)


